PROTAC BRD4 Degrader-25
Description
PROTAC BRD4 Degrader-25 (Compound 1-f) is a heterobifunctional degrader designed to target BRD4, a member of the BET (bromodomain and extra-terminal) protein family critical for epigenetic regulation and oncogenic transcription . It functions by recruiting the E3 ubiquitin ligase complex (e.g., von Hippel-Lindau, VHL) to BRD4, leading to ubiquitination and proteasomal degradation of the target protein .
Preclinical studies highlight its application in cancer research, particularly in diseases driven by bromodomain dysfunction, such as leukemia and solid tumors . While its exact DC50 (degradation concentration 50%) remains unspecified in available literature, its structural design aligns with PROTACs like ARV-825 and dBET1, which exhibit sub-nanomolar to nanomolar potency .
Properties
Molecular Formula |
C34H30FN9O2S |
|---|---|
Molecular Weight |
647.7 g/mol |
IUPAC Name |
N-[5-[4-[(9S)-9-[2-(dimethylamino)-2-oxoethyl]-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-7-yl]phenyl]-2-fluorophenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C34H30FN9O2S/c1-18-19(2)47-34-29(18)30(38-27(16-28(45)42(4)5)32-41-40-20(3)44(32)34)22-9-7-21(8-10-22)23-11-12-25(35)26(15-23)39-33(46)24-17-37-43-14-6-13-36-31(24)43/h6-15,17,27H,16H2,1-5H3,(H,39,46)/t27-/m0/s1 |
InChI Key |
GNAZHLWOOVUAFO-MHZLTWQESA-N |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)N(C)C)C4=CC=C(C=C4)C5=CC(=C(C=C5)F)NC(=O)C6=C7N=CC=CN7N=C6)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-25 involves several steps, including the conjugation of a BRD4-binding ligand with an E3 ligase ligand via a linker. The synthetic route typically includes:
Synthesis of the BRD4-binding ligand: This step involves the preparation of a small molecule that can specifically bind to BRD4.
Synthesis of the E3 ligase ligand: This involves the preparation of a molecule that can recruit an E3 ubiquitin ligase.
Linker attachment: The BRD4-binding ligand and the E3 ligase ligand are connected via a linker to form the final PROTAC molecule.
Industrial production methods for this compound are still under development, as the compound is primarily used in research settings. the general approach involves large-scale synthesis of the individual components followed by their conjugation under controlled conditions .
Chemical Reactions Analysis
PROTAC BRD4 Degrader-25 undergoes several types of chemical reactions, including:
Ubiquitination: The compound facilitates the ubiquitination of BRD4 by recruiting an E3 ligase, leading to the degradation of BRD4 via the proteasome.
Binding interactions: The BRD4-binding ligand interacts with the bromodomains of BRD4, while the E3 ligase ligand interacts with the E3 ligase.
Common reagents and conditions used in these reactions include:
Ubiquitin: A small regulatory protein that is attached to BRD4.
E3 ligase: An enzyme that facilitates the transfer of ubiquitin to BRD4.
Proteasome: A protein complex that degrades ubiquitinated proteins.
The major product formed from these reactions is the degraded BRD4 protein, which is broken down into smaller peptides by the proteasome .
Scientific Research Applications
PROTAC BRD4 Degrader-25 has a wide range of scientific research applications, including:
Cancer research: The compound is used to study the role of BRD4 in various cancers and to develop potential therapeutic strategies.
Gene regulation studies: Researchers use the compound to investigate the role of BRD4 in regulating gene expression.
Drug discovery: This compound serves as a tool for identifying new drug targets and developing novel therapeutic agents.
Biomolecular condensates: The compound is used to study the formation and function of biomolecular condensates in cells.
Mechanism of Action
PROTAC BRD4 Degrader-25 exerts its effects by inducing the degradation of BRD4 through the ubiquitin-proteasome system. The compound forms a ternary complex with BRD4 and an E3 ligase, facilitating the transfer of ubiquitin to BRD4. This ubiquitination marks BRD4 for degradation by the proteasome . The molecular targets involved include the bromodomains of BRD4 and the E3 ligase recruited by the PROTAC molecule .
Comparison with Similar Compounds
Selectivity
- This compound: Limited selectivity data available, but its VHL-based design may favor BRD4 degradation over other BET proteins .
- ARV-825 and dBET1 : CRBN-dependent degraders with broader BET family activity, though ARV-825 shows higher potency .
- MZ1 and ZXH-3-26 : Exhibit BRD4 selectivity via distinct ternary complex stabilization mechanisms. MZ1’s preference arises from differential binding kinetics between BRD4 and VHL .
Potency and Efficacy
Structural and Pharmacokinetic Features
- JQ1-Based PROTACs (e.g., MZ1) : High lipophilicity (ChromlogD7.4 = 7.3) may limit solubility, whereas newer analogs like I-BET4697-based PROTACs offer improved physicochemical properties .
- RT-PROTAC Prodrugs : Radiotherapy-activated PROTACs (e.g., BRD4-targeting prodrugs) enable spatiotemporal control, reducing off-tissue toxicity .
Clinical and Preclinical Advancements
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
